molecular formula C27H26N2O3 B3004896 2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850905-48-5

2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B3004896
CAS No.: 850905-48-5
M. Wt: 426.516
InChI Key: SUFDVSLAEGBRCU-UHFFFAOYSA-N
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Description

The compound 2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one (hereafter referred to as the target compound) is a tetrahydroisoquinolinone derivative characterized by a benzyl group at the 2-position and a 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy substituent at the 5-position. The structural complexity of the target compound, particularly the fused tetrahydroquinoline moiety, may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

2-benzyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c30-26(29-16-7-11-21-10-4-5-13-24(21)29)19-32-25-14-6-12-23-22(25)15-17-28(27(23)31)18-20-8-2-1-3-9-20/h1-6,8-10,12-14H,7,11,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFDVSLAEGBRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be introduced via a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, typically using benzyl chloride and a base such as sodium hydride or potassium carbonate.

    Formation of the Final Compound: The final step involves the coupling of the isoquinoline core with the tetrahydroquinoline moiety and the benzyl group, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form additional ring structures, often using acidic or basic catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles such as amines or thiols.

    Cyclization: Acidic or basic catalysts, heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, and cyclization can result in the formation of new ring structures.

Scientific Research Applications

2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Database Comparison of the Target Compound and Analogues

Compound Name Benzyl Substituent Ethoxy Heterocycle Molecular Formula (Estimated) Molecular Weight (g/mol, Estimated) Database Identifiers
Target Compound Phenyl (C₆H₅) 1,2,3,4-Tetrahydroquinolin-1-yl C₂₈H₂₅N₃O₃ ~451 CHEMBL1421192, ZINC2716213
Compound A () 4-Bromophenyl Pyrrolidin-1-yl C₂₃H₂₄BrN₃O₃ ~470 ZINC2716205, AKOS024583055
Compound B () 4-Bromophenyl 1,2,3,4-Tetrahydroquinolin-1-yl C₂₈H₂₄BrN₃O₃ ~530 MLS000723088, CHEMBL1421192
Compound C () 3-Methylphenyl 2,3-Dihydroindol-1-yl C₂₈H₂₅N₃O₃ ~451 ZINC2716540, AKOS024583297

Key Structural Variations and Implications

Benzyl Substituent Modifications :

  • The target compound features an unsubstituted benzyl group (phenyl), whereas Compound A and Compound B incorporate a 4-bromophenyl group. Bromine, being electron-withdrawing, may enhance metabolic stability but reduce solubility compared to the target compound’s phenyl group .
  • Compound C substitutes the benzyl group with a 3-methylphenyl moiety, introducing steric bulk and lipophilicity that could alter binding interactions .

Ethoxy Heterocycle Differences: The target compound’s tetrahydroquinolin-1-yl group (a six-membered fused ring) contrasts with Compound A’s smaller pyrrolidin-1-yl (five-membered ring). The larger tetrahydroquinoline system may enhance π-π stacking interactions in biological targets . Compound C employs a 2,3-dihydroindol-1-yl group, which combines a benzene ring with a five-membered nitrogenous ring. This hybrid structure could balance rigidity and flexibility in target binding .

Compound A’s pyrrolidine substituent reduces steric hindrance relative to tetrahydroquinoline, possibly improving membrane permeability .

Notes on Structural Analysis and Methodology

  • Tools like ORTEP-3 facilitate graphical representation of molecular geometries .
  • Database References : The ECHEMI entries provide critical identifiers (e.g., ZINC, CHEMBL) for tracking pharmacological and commercial data, underscoring the compounds’ relevance in drug discovery pipelines .

Biological Activity

The compound 2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core fused with a quinoline moiety and a benzyl group. The presence of the ethoxy and oxo functional groups contributes to its unique chemical properties. Its molecular formula is C23H24N2O3C_{23}H_{24}N_2O_3 with a molecular weight of 376.45 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by competing with substrates or binding to active sites. This can disrupt critical signaling pathways in cells.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, potentially inhibiting replication and transcription processes.

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds similar to the one in focus have been tested against various cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). These studies typically report IC50 values indicating the concentration required to inhibit cell proliferation by 50%. For example, some derivatives showed IC50 values in the range of 1.5 to 3.8 µM against these cell lines .
CompoundCell LineIC50 (µM)
8gMCF-71.575
8gPanc-11.4
DoxorubicinMCF-71.136

Mechanisms of Anticancer Action

The anticancer effects are often linked to:

  • Induction of Apoptosis : The compound promotes apoptosis through activation of caspases (e.g., Caspase 3), which are crucial for programmed cell death.
  • Cell Cycle Arrest : Studies have shown that treatment with these compounds can lead to cell cycle arrest at the G2/M phase, thereby preventing further cell division .

Antimicrobial Activity

Some quinoline derivatives have demonstrated antimicrobial properties against various pathogens:

  • Testing Against Microorganisms : Compounds related to tetrahydroquinoline have been evaluated for their ability to inhibit bacterial growth. Results indicated effectiveness against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Quinoline Derivatives :
    • A study found that specific derivatives exhibited significant cytotoxicity against tumor cells and were effective in inhibiting topoisomerase II activity .
  • Antimicrobial Studies :
    • Another investigation reported that certain tetrahydroquinoline compounds displayed notable antimicrobial activity through disk diffusion methods against Candida albicans and Staphylococcus aureus .

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